molecular formula C17H14FNO B1414603 3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one CAS No. 2197064-27-8

3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No.: B1414603
CAS No.: 2197064-27-8
M. Wt: 267.3 g/mol
InChI Key: FRXNWMMAGZVYGZ-NVNXTCNLSA-N
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Description

3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indolin-2-ones This compound is characterized by the presence of a fluorine atom at the 5-position of the indolin-2-one core and a 3,4-dimethylbenzylidene substituent at the 3-position

Mechanism of Action

Target of Action

The primary target of 3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one is the formation of nanofibrils in hydrophobic polymer matrices . The compound, also known as 1,3:2,4-di(3,4-dimethylbenzylidene) sorbitol (DMDBS), is an amphiphilic molecule that can self-assemble into nanoscaled structures .

Mode of Action

DMDBS interacts with its targets through a process of self-assembly . This process is facilitated by hydrophobic poly(vinylidene fluoride) (PVDF) polymer matrices . The self-assembly behaviors of DMDBS can be further tuned by altering different heat treatments .

Biochemical Pathways

The affected pathways involve the formation of nanofibrils and their interaction with PVDF . The formation of these nanofibrils is influenced by the rate of heating, with a rapid heating rate leading to larger complex structures of DMDBS and PVDF .

Pharmacokinetics

The compound’s ability to form nanofibrils in hydrophobic polymer matrices suggests that it may have unique distribution properties within these matrices .

Result of Action

The result of DMDBS’s action is the formation of nanofibrils within hydrophobic polymer matrices . These nanofibrils can vary in size depending on the rate of heating, with rapid heating leading to longer and thicker nanofibrils .

Action Environment

The action of DMDBS is influenced by environmental factors such as the rate of heating and the presence of hydrophobic polymer matrices . These factors can affect the size and structure of the nanofibrils formed by DMDBS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-fluoroindolin-2-one with 3,4-dimethylbenzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the condensation process.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzylidene ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group in the indolin-2-one core can yield the corresponding alcohol.

    Substitution: The fluorine atom at the 5-position can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: this compound carboxylic acids.

    Reduction: 3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, it is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, making it a candidate for further drug development.

Industry: In material science, it is explored for its potential use in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

  • 3-(3,4-Dimethylbenzylidene)-1,3-dihydro-2H-indol-2-one
  • 3-(3,4-Dimethylbenzylidene)-5-chloro-1,3-dihydro-2H-indol-2-one
  • 3-(3,4-Dimethylbenzylidene)-5-bromo-1,3-dihydro-2H-indol-2-one

Uniqueness: The presence of the fluorine atom at the 5-position distinguishes 3-(3,4-dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one from its analogs. This fluorine substitution enhances the compound’s chemical stability and biological activity, making it a more potent candidate for various applications compared to its non-fluorinated counterparts.

Properties

IUPAC Name

(3Z)-3-[(3,4-dimethylphenyl)methylidene]-5-fluoro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c1-10-3-4-12(7-11(10)2)8-15-14-9-13(18)5-6-16(14)19-17(15)20/h3-9H,1-2H3,(H,19,20)/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXNWMMAGZVYGZ-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one

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